Cas no 89533-20-0 (4-aminopyridine-3-carbohydrazide)

4-Aminopyridine-3-carbohydrazide is a heterocyclic organic compound featuring both amino and carbohydrazide functional groups on a pyridine scaffold. Its unique structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The compound's reactivity allows for selective modifications, enabling applications in medicinal chemistry, such as the design of enzyme inhibitors or antimicrobial agents. Its carbohydrazide moiety also lends utility in coordination chemistry, serving as a ligand for metal complexes. The product is characterized by high purity and stability, ensuring consistent performance in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
4-aminopyridine-3-carbohydrazide structure
89533-20-0 structure
Product Name:4-aminopyridine-3-carbohydrazide
CAS No:89533-20-0
MF:C6H8N4O
MW:152.153920173645
MDL:MFCD18785277
CID:711878
PubChem ID:13498080
Update Time:2025-05-27

4-aminopyridine-3-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylicacid, 4-amino-, hydrazide
    • 3-Pyridinecarboxylicacid,4-amino-,hydrazide(9CI)
    • 4-aminopyridine-3-carbohydrazide
    • 4-amino-nicotinic acid hydrazide
    • 4-aminonicotinoyl hydrazide
    • 4-Amino-nicotinsaeure-hydrazid
    • 89533-20-0
    • EN300-2973120
    • 4-Aminonicotinohydrazide
    • DTXSID00542258
    • MDL: MFCD18785277
    • Inchi: 1S/C6H8N4O/c7-5-1-2-9-3-4(5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
    • InChI Key: NPTAJLRKVUUHKR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC=CC=1N)NN

Computed Properties

  • Exact Mass: 152.07000
  • Monoisotopic Mass: 152.06981089g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 94Ų

Experimental Properties

  • PSA: 98.25000
  • LogP: 0.47250

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4-aminopyridine-3-carbohydrazide Related Literature

Additional information on 4-aminopyridine-3-carbohydrazide

Comprehensive Overview of 4-Aminopyridine-3-Carbohydrazide (CAS No. 89533-20-0): Properties, Applications, and Research Insights

4-Aminopyridine-3-carbohydrazide (CAS No. 89533-20-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural and functional properties. This compound, characterized by its aminopyridine core and carbohydrazide moiety, serves as a versatile intermediate in synthetic chemistry and drug discovery. Its molecular formula, C6H8N4O, and precise structural features make it a subject of interest for researchers exploring neurological therapeutics, enzyme inhibition, and materials science.

In recent years, the demand for 4-aminopyridine derivatives has surged, driven by their potential applications in treating neurodegenerative diseases and multiple sclerosis. The carbohydrazide functional group further enhances its utility as a precursor for heterocyclic compounds, which are pivotal in designing antioxidant and anti-inflammatory agents. Researchers frequently search for "4-aminopyridine-3-carbohydrazide synthesis" or "CAS 89533-20-0 applications," reflecting its relevance in cutting-edge studies.

From a chemical perspective, 4-aminopyridine-3-carbohydrazide exhibits notable solubility in polar solvents like DMSO and methanol, facilitating its use in high-throughput screening and bioconjugation experiments. Its stability under controlled conditions makes it suitable for long-term storage, a critical factor for laboratories focusing on drug development pipelines. Additionally, its metal-chelating properties have sparked interest in catalysis and nanomaterial synthesis, aligning with trends in green chemistry.

The compound's mechanism of action often revolves around its ability to modulate ion channels, particularly potassium channels, which are implicated in nerve signal transmission. This has led to investigations into its role as a potassium channel blocker, a topic frequently queried in academic and industrial forums. Moreover, its low toxicity profile in preclinical studies positions it as a promising candidate for central nervous system (CNS) drug delivery systems.

In the context of SEO optimization, keywords such as "buy 4-aminopyridine-3-carbohydrazide," "89533-20-0 supplier," and "aminopyridine derivatives uses" highlight commercial and research-driven inquiries. The compound's compatibility with click chemistry and biomolecular labeling further expands its appeal in proteomics and diagnostic imaging, addressing contemporary needs in precision medicine.

Environmental and regulatory considerations are also pivotal. 4-Aminopyridine-3-carbohydrazide is typically handled under standard laboratory safety protocols, with no reported ecotoxicological risks at typical usage scales. This aligns with global trends toward sustainable chemical practices, a recurring theme in scientific discourse. Researchers often explore "degradation pathways of aminopyridine compounds" to assess environmental impact, underscoring its alignment with green chemistry principles.

Future directions for CAS 89533-20-0 research may include its integration into smart materials and bioelectronic interfaces, leveraging its conductive and redox-active properties. As the scientific community prioritizes multifunctional compounds, 4-aminopyridine-3-carbohydrazide stands out as a scaffold for innovation in pharmacology, nanotechnology, and molecular engineering.

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